2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the chemical formula C11H14O2. It is a white solid with a melting point of approximately 160-162 degrees Celsius . This compound is of interest due to its unique structure, which includes a cyclopropane ring attached to a carboxylic acid group and an ethyl-substituted phenyl ring.
Preparation Methods
The synthesis of 2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as a rhodium or copper complex, and a diazo compound as the carbenoid source. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane rings. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Research into the biological activity of cyclopropane-containing compounds has led to the discovery of potential therapeutic agents. This compound may be explored for its pharmacological properties.
Mechanism of Action
The mechanism by which 2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations.
In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing compounds, such as:
Cyclopropane-1-carboxylic acid: Lacks the ethyl-substituted phenyl ring, making it less complex and potentially less versatile in synthetic applications.
2-Phenylcyclopropane-1-carboxylic acid: Similar structure but without the ethyl group, which may affect its reactivity and properties.
2-(3-Methylphenyl)cyclopropane-1-carboxylic acid: Contains a methyl group instead of an ethyl group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(3-ethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-2-8-4-3-5-9(6-8)10-7-11(10)12(13)14/h3-6,10-11H,2,7H2,1H3,(H,13,14) |
InChI Key |
KSYQQQMCWSFKFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2CC2C(=O)O |
Origin of Product |
United States |
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